molecular formula C12H18O2S B8660729 Thieno[3,4-b]-1,4-dioxin, 2-hexyl-2,3-dihydro- CAS No. 126213-53-4

Thieno[3,4-b]-1,4-dioxin, 2-hexyl-2,3-dihydro-

Cat. No.: B8660729
CAS No.: 126213-53-4
M. Wt: 226.34 g/mol
InChI Key: GNKLXVLAGYHFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-b]-1,4-dioxin, 2-hexyl-2,3-dihydro- is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,4-b]-1,4-dioxin, 2-hexyl-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,4-b]-1,4-dioxin, 2-hexyl-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126213-53-4

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

3-hexyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C12H18O2S/c1-2-3-4-5-6-10-7-13-11-8-15-9-12(11)14-10/h8-10H,2-7H2,1H3

InChI Key

GNKLXVLAGYHFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC2=CSC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chiral 2-n-hexyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine was synthesized by transetherification of 3,4-dimethoxythiophene with (S)-1,2-octanediol and purified to a purity of 99.69% as described in INVENTION EXAMPLE 1. It was characterized by GC-MS and 1H-NMR-spectroscopy, and exhibited a specific rotation of −100° at 25° C. and 436 nm in hexane.
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Synthesis routes and methods II

Procedure details

Racemic 2-n-hexyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine was synthesized by transetherification of 3,4-dimethoxythiophene with racemic 1,2-octanediol as described in EXAMPLE 1. It was characterized by GC-MS and 1H-NMR-spectroscopy, and exhibited no optical rotation.
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